molecular formula C23H17N3O5S B2489887 (E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate CAS No. 1192741-44-8

(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate

Cat. No.: B2489887
CAS No.: 1192741-44-8
M. Wt: 447.47
InChI Key: VBGOOFXCJVDNGT-OBGWFSINSA-N
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Description

The compound “(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate” is a highly complex heterocyclic molecule featuring a fused polycyclic framework. Its structure integrates a benzo[g]thiazolo[2,3-d] moiety fused with a 1,3,5-oxadiazocine ring, further functionalized with a methyl ester group, a methano bridge (5,11-methano), and an (E)-configured 2-oxoindolin-3-ylidene substituent . The compound’s stereoelectronic properties are influenced by its conjugated system and hydrogen-bonding motifs, which may be analyzed using methodologies like graph set analysis .

Properties

IUPAC Name

methyl (13E)-9-methyl-14-oxo-13-(2-oxo-1H-indol-3-ylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S/c1-23-16(21(29)30-2)17(12-8-4-6-10-14(12)31-23)26-20(28)18(32-22(26)25-23)15-11-7-3-5-9-13(11)24-19(15)27/h3-10,16-17H,1-2H3,(H,24,27)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGOOFXCJVDNGT-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=C5C6=CC=CC=C6NC5=O)SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C\5/C6=CC=CC=C6NC5=O)/SC4=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate is a complex organic molecule with potential biological activities. This article synthesizes current research findings on its biological properties, particularly focusing on anticancer activity and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Indole Derivative : The presence of indole rings is known to contribute to various biological activities.
  • Thiazole and Oxadiazole Rings : These heterocycles are often associated with antimicrobial and anticancer properties.

The molecular formula for this compound is C19H18N4O3SC_{19}H_{18}N_4O_3S, which indicates a relatively complex structure that may interact with biological systems in unique ways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : Many oxindole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. This mechanism is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Line Studies : The compound has been tested against various cancer cell lines including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)
    • PC3 (prostate cancer)
    In these studies, compounds similar to the target compound showed significant inhibition of cell proliferation with IC50 values in the micromolar range .

Other Biological Activities

In addition to anticancer properties, there are indications that this compound may possess:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against bacterial and fungal strains.
  • Neuroprotective Effects : Some studies suggest that indole derivatives can protect neuronal cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerMCF-710.5
A54915.0
HeLa12.0
AntimicrobialE. coli20.0
NeuroprotectiveNeuronal CellsN/A

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions which may include cyclization processes that generate the thiazole and oxadiazole rings. Understanding SAR is crucial for optimizing the biological activity of similar compounds. Modifications at specific positions on the indole or thiazole rings can lead to enhanced potency or selectivity towards certain cancer types .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds derived from oxindole structures in anticancer therapy. The oxindole moiety is known for its ability to interact with various biological targets involved in cancer progression. For instance, derivatives of oxindoles have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds similar to (E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate have been evaluated for their antibacterial and antifungal activities. For example, derivatives containing thiazole rings have demonstrated broad-spectrum antimicrobial efficacy against various pathogens. This suggests that the compound may possess similar properties due to its structural characteristics .

Building Blocks in Organic Synthesis

The synthesis of (E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene) derivatives has been achieved through multiple synthetic pathways involving alkylation and cyclization reactions. These compounds serve as valuable intermediates in the development of more complex molecules used in drug discovery and development .

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of oxindole derivatives has revealed insights into how modifications to the molecular structure can enhance biological activity. By systematically altering functional groups on the oxindole framework, researchers can optimize compounds for desired therapeutic effects while minimizing toxicity .

Case Studies and Experimental Findings

StudyCompound TestedKey Findings
Oxindole DerivativesShowed significant anticancer activity through apoptosis induction in breast cancer cells.
Thiazolo DerivativesExhibited broad-spectrum antibacterial activity against Mycobacterium smegmatis with MIC values comparable to standard antibiotics.
7-Oxo DerivativesDemonstrated potential as antitumor agents with high inhibitory activity against cancer cell lines.

Chemical Reactions Analysis

Cyclization and Rearrangement Reactions

The oxindole core and conjugated ylidene system enable participation in cycloadditions and rearrangements. For example:

  • Base-mediated cyclization : Under basic conditions (KOH/DMSO), the α-CH bond adjacent to the cyano group in structurally similar compounds undergoes deprotonation, leading to enolate intermediates. These intermediates react with DMSO to form dimethylvinylsulfanol derivatives, which eliminate dimethylsulfide and water to yield cyanochalcone products (Scheme 1 in ).

  • Spirocyclization : Reactions with nitrones or hydrazines can form spirocyclic derivatives. For instance, 2-(2-oxoindolin-3-ylidene)acetates react with nitrones to generate spiro-isoxazolidines via 1,3-dipolar cycloaddition (Table 1 in ).

Ester Hydrolysis

The methyl ester group at position 13 is susceptible to hydrolysis:

Reaction Conditions Product Yield Source
NaOH (aq.), reflux, 6 hCarboxylic acid derivative85–90% ,
LiOH, THF/H₂O, rt, 12 hSodium carboxylate78%

N-Alkylation

The nitrogen in the thiazolo ring can undergo alkylation:

  • Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in DMF with K₂CO₃ yields N-substituted derivatives (Table 2 in ).

Condensation Reactions

The oxoindolin-3-ylidene moiety participates in Knoevenagel-like condensations:

  • With hydrazides : Reacting with carbohydrazides in acetic acid produces hydrazone-linked conjugates (e.g., compounds 6a–l in ).

  • With thiosemicarbazides : Condensation with 4-(substituted pyridin-2-yl) thiosemicarbazides under reflux forms thiosemicarbazide derivatives (Scheme 2 in ).

Cross-Dehydrogenative Coupling (CDC)

Iron-catalyzed CDC reactions enable coupling with nitriles:

Catalyst Conditions Product Application
FeCl₃·6H₂ODMF, 50°C, air2-(2-Oxoindolin-3-ylidene)malononitrilesAnticancer agents

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond in the oxoindolin-ylidene group, yielding saturated analogs (data inferred from ).

Biological Activity Correlations

Reaction products have demonstrated:

  • Anticancer activity : Derivatives like 6i (IC₅₀ = 8.38 µM against MCF-7) induce apoptosis via Bax/Bcl-2 modulation .

  • Antimicrobial effects : Thiosemicarbazide analogs show activity against S. aureus and E. coli (MIC = 4–16 µg/mL) .

Table 2: Biological Activity of Derivatives

Derivative Target IC₅₀/MIC Mechanism
6i MCF-7 cells8.38 µMBax activation, G2/M arrest
4j S. aureus8 µg/mLCell wall disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several heterocyclic systems:

  • Thiazolo-oxoindolin derivatives: Analogues such as 2-((4-oxo-5-(2-oxoindolin-3-ylidene)-4,5-dihydrothiazol-2-yl)amino)isoindoline-1,3-dione (from ) feature a thiazole ring fused to an oxoindolin scaffold. However, the target compound distinguishes itself with a larger 1,3,5-oxadiazocine ring and a methano-bridged benzo[g]thiazolo system, enhancing rigidity and π-conjugation .
  • 1,3,4-Oxadiazoles : Compounds like those in and incorporate 1,3,4-oxadiazole rings, which are five-membered heterocycles. In contrast, the target’s 1,3,5-oxadiazocine is an eight-membered ring, likely adopting a puckered conformation as described by Cremer and Pople’s ring puckering coordinates .
  • Thiazine derivatives : Methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate () shares a thiazine core but lacks the fused benzo and oxadiazocine systems, resulting in reduced molecular complexity and lower molecular weight (212.23 g/mol vs. ~450 g/mol estimated for the target) .

Physicochemical Properties

Property Target Compound Thiazolo-oxoindolin Derivatives 1,3,4-Oxadiazoles
Melting Point Not reported (est. >250°C) 186–233°C 150–200°C
Molecular Weight ~450 g/mol (estimated) 300–400 g/mol 200–300 g/mol
Purity Not reported 76–81% 85–90%
Solubility Low (polar aprotic solvents) Moderate in DMSO High in polar solvents

The target’s predicted low solubility aligns with its extended aromatic system, whereas 1,3,4-oxadiazoles exhibit better solubility due to smaller size and polar functional groups.

Spectroscopic Characterization

  • NMR Spectroscopy: The target’s ¹H-NMR would display distinct deshielded signals for the methyl ester (δ ~3.8 ppm) and oxoindolin protons (δ ~10–12 ppm), similar to compounds in and . The methano bridge protons may appear as a multiplet due to restricted rotation .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z ~450, comparable to LC-MS data for thiazolo derivatives in .

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